molecular formula C20H34O5 B12337586 8-Epi pgf2alpha-D4

8-Epi pgf2alpha-D4

Cat. No.: B12337586
M. Wt: 358.5 g/mol
InChI Key: PXGPLTODNUVGFL-FFPNWKNKSA-N
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Preparation Methods

The synthesis of 8-Epi Prostaglandin F2alpha-D4 involves the incorporation of deuterium atoms at specific positions in the molecule. Industrial production methods involve the use of advanced chemical synthesis techniques to ensure high purity and yield of the deuterated product .

Chemical Reactions Analysis

8-Epi Prostaglandin F2alpha-D4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

8-Epi Prostaglandin F2alpha-D4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry . Similar compounds include:

These compounds share similar biological activities but differ in their specific applications and stability due to the presence or absence of deuterium atoms.

Properties

Molecular Formula

C20H34O5

Molecular Weight

358.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1/i5D2,8D2

InChI Key

PXGPLTODNUVGFL-FFPNWKNKSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCCCC)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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